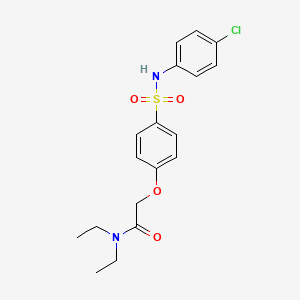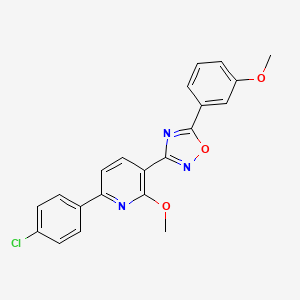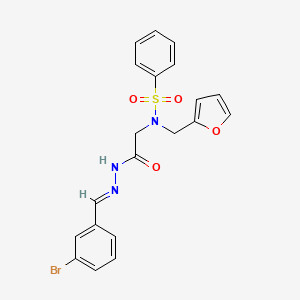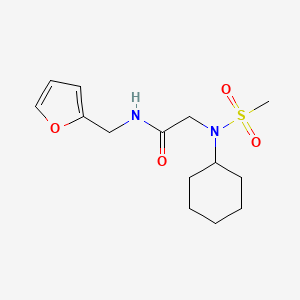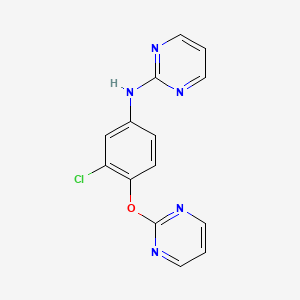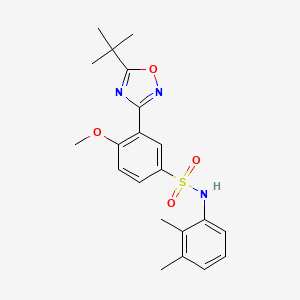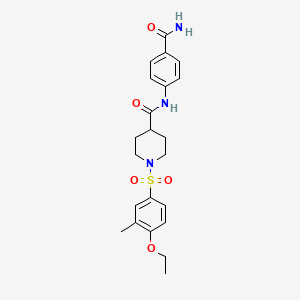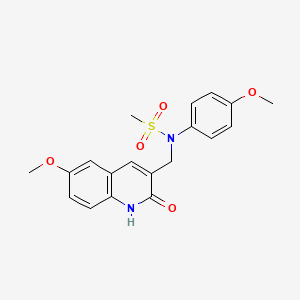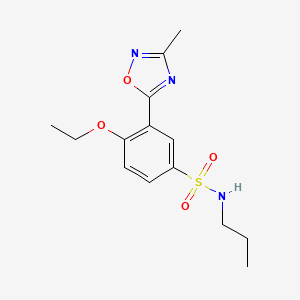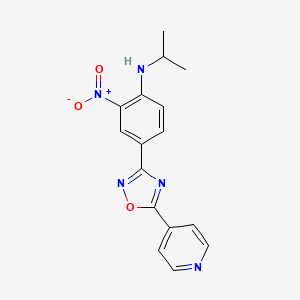
4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)-2-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)-2-nitroaniline is a chemical compound that has been widely used in scientific research. This compound belongs to the family of oxadiazole derivatives and is known for its potential applications in the field of medicine and biotechnology.
Mecanismo De Acción
The mechanism of action of 4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)-2-nitroaniline involves the inhibition of specific enzymes and proteins that are involved in the progression of various diseases. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of acetylcholinesterase (AChE), which is involved in the progression of Alzheimer's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)-2-nitroaniline are diverse. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation in various tissues. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)-2-nitroaniline in lab experiments include its high potency, selectivity, and low toxicity. However, this compound has limitations in terms of its solubility and stability, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are many future directions for the research and development of 4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)-2-nitroaniline. One direction is to further investigate its potential use as an anticancer agent, antimicrobial agent, and anti-inflammatory agent. Another direction is to explore its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, future research could focus on improving the solubility and stability of this compound to enhance its bioavailability and efficacy.
Métodos De Síntesis
The synthesis method of 4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)-2-nitroaniline involves the reaction of 2-nitroaniline with 2-methoxybenzoyl hydrazine and 4-methylbenzaldehyde in the presence of a catalyst. The reaction proceeds through a series of steps, resulting in the formation of the final product.
Aplicaciones Científicas De Investigación
The scientific research application of 4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)-2-nitroaniline is vast. This compound has been studied for its potential use as an anticancer agent, antimicrobial agent, and anti-inflammatory agent. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[(4-methylphenyl)methyl]-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O4/c1-15-7-9-16(10-8-15)14-24-19-12-11-17(13-20(19)27(28)29)23-25-22(26-31-23)18-5-3-4-6-21(18)30-2/h3-13,24H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTOWOIAXMCAMPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[(4-methylphenyl)methyl]-2-nitroaniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

